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Executive Summary
Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of acetyl-CoA

carboxylase 1 and 2 (ACC1/2), enzymes pivotal to the regulation of lipid metabolism. By

inhibiting ACC, clesacostat effectively suppresses de novo lipogenesis (DNL), the synthesis of

new fatty acids, and promotes fatty acid oxidation. This dual mechanism of action has

positioned clesacostat as a promising therapeutic candidate for non-alcoholic fatty liver

disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). This

technical guide provides a comprehensive overview of the preclinical and clinical evidence

supporting the effect of clesacostat on hepatic steatosis, detailing its mechanism of action,

experimental protocols, and quantitative outcomes.

Mechanism of Action
Clesacostat's primary therapeutic effect stems from its inhibition of ACC1 and ACC2.[1] ACC1

is a cytosolic enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-

limiting step in DNL.[2] ACC2, located on the outer mitochondrial membrane, also produces

malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme

essential for the transport of fatty acids into the mitochondria for β-oxidation.[2]

By inhibiting both isoforms, clesacostat reduces the production of malonyl-CoA, leading to two

key downstream effects:
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Reduced de novo lipogenesis: Lower levels of cytosolic malonyl-CoA decrease the substrate

available for fatty acid synthase (FASN), thereby reducing the synthesis of new fatty acids in

the liver.[3]

Increased fatty acid oxidation: The reduction of mitochondrial malonyl-CoA relieves the

inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and

their subsequent oxidation.[3]

This combined action of decreasing fatty acid synthesis and increasing fatty acid breakdown

directly addresses the accumulation of fat in the liver, a hallmark of hepatic steatosis.

Signaling Pathway
The following diagram illustrates the central role of ACC in hepatic lipid metabolism and the

points of intervention for clesacostat.

Clesacostat's Mechanism of Action in Hepatocytes.

Preclinical Evidence
In Vitro Studies in Primary Human Hepatocytes
Experimental Protocol: Primary human hepatocytes were treated with varying concentrations of

clesacostat (PF-05221304). De novo lipogenesis was assessed by measuring the

incorporation of 14C-acetate into lipids. Fatty acid oxidation was measured by the production of

3H2O from 3H-palmitate. Triglyceride accumulation was also quantified.[3]

Results:

Parameter Effect of Clesacostat Quantitative Data

De Novo Lipogenesis
Concentration-dependent

inhibition

IC50 of 61 nmol/L; 77%

inhibition at nadir[3]

Fatty Acid Oxidation Stimulation
127% increase relative to

vehicle (P < .05)[3]

Triglyceride Accumulation Reduction
Suppressed relative to

vehicle[3]
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In Vivo Studies in Rodent Models of NASH
Experimental Protocols:

Western Diet-Fed Rat Model: Rats were fed a high-fat, high-fructose diet to induce hepatic

steatosis. Clesacostat was administered to assess its effect on DNL and liver fat content.[4]

Choline-Deficient, High-Fat Diet (CDAHFD) Rat Model: This model induces more advanced

features of NASH, including inflammation and fibrosis. Clesacostat's effects on these

parameters were evaluated.[3]

Results:

Animal Model Key Findings

Western Diet-Fed Rat
Inhibited hepatic DNL and normalized steatosis.

[3]

CDAHFD Rat Model

Reduced markers of inflammation and fibrosis,

independent of changes in steatosis, suggesting

direct anti-inflammatory and anti-fibrotic effects.

[3]

Clinical Evidence
Clesacostat has been evaluated in Phase 2 clinical trials, primarily in combination with

ervogastat (PF-06865571), a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor.

Phase 2a Study (NCT03776175 / C3711005)
Experimental Protocol: This was a randomized, double-blind, placebo-controlled study in adults

with NAFLD.[5] The study assessed the effect of various doses of ervogastat co-administered

with clesacostat on whole liver fat over a 6-week treatment period.[6] Hepatic steatosis was

quantified using Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF).[6]

Results:
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Treatment Group Daily Dosage
Mean Reduction in Liver
Fat from Baseline

Placebo - 4%[6]

Group B
25 mg Ervogastat (BID) + 10

mg Clesacostat (BID)
54%[6]

Group C
100 mg Ervogastat (BID) + 10

mg Clesacostat (BID)
58%[6]

Group D
300 mg Ervogastat (OD) + 20

mg Clesacostat (OD)
60%[6]

Group E
300 mg Ervogastat (BID) + 10

mg Clesacostat (BID)
48%[6]

MIRNA Phase 2 Study (NCT04321031)
Experimental Protocol: A Phase 2, randomized, double-blind, double-dummy, placebo-

controlled study in adults with biopsy-confirmed NASH and fibrosis stage 2 or 3.[7] The study

evaluated the efficacy and safety of ervogastat alone and in combination with clesacostat over

a 48-week period.[8] The primary endpoint was a composite of NASH resolution without

worsening of fibrosis or improvement in fibrosis by at least one stage without worsening of

NASH.[7][8]

Results: The primary endpoint was met by both combination therapy arms but not by

ervogastat monotherapy at the doses tested.[1][8]

Treatment Group
Proportion of Patients
Achieving Primary
Endpoint

Difference from Placebo
(90% CI)

Placebo 38% -

Ervogastat 150 mg +

Clesacostat 5 mg
66% 0.27 (0.07 to 0.43)[8]

Ervogastat 300 mg +

Clesacostat 10 mg
63% 0.25 (0.04 to 0.42)[8]
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Experimental Methodologies
Measurement of Hepatic Steatosis: MRI-PDFF
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) is a non-invasive

imaging technique used to quantify the fraction of mobile protons in the liver attributable to fat.

[9] It provides a highly reproducible and quantitative measure of hepatic steatosis.

Workflow:

Patient with Suspected NAFLD/NASH

MRI Scanner Acquisition

Image Processing Software

Proton Density Fat Fraction (PDFF) Map

Quantification of Liver Fat (%)

Click to download full resolution via product page

MRI-PDFF Workflow for Hepatic Steatosis Assessment.

Measurement of De Novo Lipogenesis
Stable isotope tracer techniques are commonly employed to measure DNL in humans.[10] This

typically involves the administration of a labeled substrate, such as 13C-acetate, followed by
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the measurement of its incorporation into newly synthesized fatty acids in VLDL-triglycerides.

[10][11]

Workflow:

Patient

Administration of
Stable Isotope (e.g., 13C-acetate)

Blood Sampling

Isolation of VLDL-Triglycerides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Calculation of DNL Rate

Click to download full resolution via product page

Workflow for Measuring De Novo Lipogenesis.

Conclusion
Clesacostat, through its dual inhibition of ACC1 and ACC2, has demonstrated a robust

capacity to reduce hepatic steatosis in both preclinical models and clinical trials. Its mechanism
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of action, which involves the concurrent suppression of de novo lipogenesis and enhancement

of fatty acid oxidation, directly targets the core pathophysiology of NAFLD and NASH. While

often studied in combination with the DGAT2 inhibitor ervogastat, the preclinical data suggests

that clesacostat also possesses intrinsic anti-inflammatory and anti-fibrotic properties. The

significant reductions in liver fat observed in clinical studies underscore the therapeutic

potential of ACC inhibition as a cornerstone for the management of hepatic steatosis and its

progression to more severe liver disease. Further research, including the outcomes of ongoing

and future clinical trials, will continue to elucidate the full therapeutic profile of clesacostat.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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